3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde
Overview
Description
3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde (hereafter referred to as BSBC) is a compound with a variety of applications in scientific research. This compound is a versatile reagent used in the synthesis of various compounds and has been used for a variety of purposes, including drug discovery, material science, and biochemistry. We will also discuss the advantages and limitations of using BSBC in laboratory experiments, as well as potential future directions for research.
Scientific Research Applications
Synthesis of Thiophene Derivatives
Research by Hawkins et al. (1994) involved the synthesis of various thiophene derivatives, including 2-carbaldehydes, from bromothiophenes. This study is significant in understanding the chemical transformations and potential applications of compounds related to 3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde in synthesizing other thiophene-based chemicals (Hawkins, Iddon, Longthorne, & Rosyk, 1994).
Chemical Reactions and Substitution Patterns
Chapman, Hughes, and Scrowston (1971) explored substitution reactions of thieno-[2,3-b]- and -[3,2-b]-[1]benzothiophen derivatives. Their work provides insight into the reactivity and potential modifications of benzothiophene-based compounds, which are structurally related to this compound (Chapman, Hughes, & Scrowston, 1971).
Pummerer-Type Cyclization Reaction
Horiguchi et al. (2004) studied the Pummerer-type cyclization reaction using thiophene and benzothiophene as heteroaromatic nucleophiles. This reaction is relevant for understanding the chemical behavior of benzothiophene derivatives, including those structurally similar to this compound (Horiguchi, Ogawa, Saitoh, & Sano, 2004).
Antimicrobial Activity of Derivatives
Naganagowda and Petsom (2011) investigated the synthesis and antimicrobial activity of new oxadiazole-thiol derivatives and their benzothiophene counterparts. This research indicates the potential biomedical applications of benzothiophene derivatives, including those related to this compound (Naganagowda & Petsom, 2011).
Photophysical Studies
Singh et al. (2013) conducted photophysical studies on a compound structurally related to this compound. These studies are crucial for understanding the photophysical properties of similar compounds (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).
Organic Electronics Applications
Jung et al. (2010) synthesized new benzothieno[3,2-b]benzothiophene-based molecules for use in organic thin film transistors, highlighting the potential applications of benzothiophene derivatives in electronics (Jung, Kim, Lee, Jung, Park, & Choi, 2010).
Mechanism of Action
Target of Action
A similar compound, s-(4-bromobenzyl)cysteine, targetsGlutathione S-transferase P . Glutathione S-transferase P is an enzyme involved in detoxification processes by catalyzing the conjugation of glutathione to a wide range of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Based on the target of action, it can be inferred that it may affect theglutathione metabolic pathway .
Result of Action
Based on its potential target, it may influence the activity of glutathione s-transferase p, potentially affecting the detoxification processes in the body .
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrOS2/c16-10-5-7-11(8-6-10)18-15-12-3-1-2-4-13(12)19-14(15)9-17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSPZUMXNTWQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)SC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197005 | |
Record name | 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477868-30-7 | |
Record name | 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477868-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Bromophenyl)thio]benzo[b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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